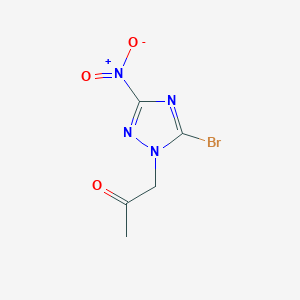

4-Bromo-1H-pyrazol-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

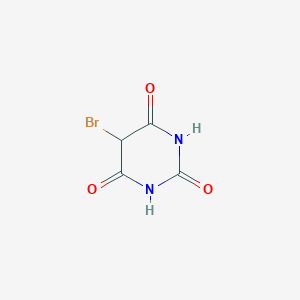

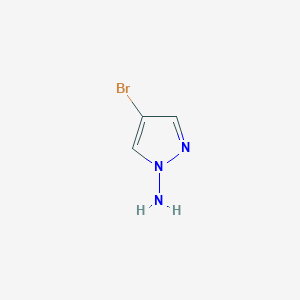

4-Bromo-1H-pyrazol-1-amine is a heteroaryl halide . It is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrazol-1-amine involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazol-1-amine consists of three carbon, two nitrogen, four hydrogen atoms, and one bromine atom . The molecular weight is 161.00 .Chemical Reactions Analysis

4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts . It also reacts with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazol-1-amine is a solid with a molecular weight of 161.99 . It has a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Applications De Recherche Scientifique

Nonlinear Optical Materials

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) has been synthesized and characterized, revealing its potential for nonlinear optical applications. The study demonstrated BPTBMPA's stability and intramolecular charge transfer properties, which are essential for nonlinear optics. This finding suggests that derivatives of 4-Bromo-1H-pyrazol-1-amine could be useful in developing new materials for optical technologies (Tamer et al., 2016).

Antibacterial Agents

Research has also focused on the synthesis of pyrazole amide derivatives, including 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, for their antibacterial activity against clinically isolated NDM-1-positive bacteria. These derivatives have shown promising results, highlighting the potential of 4-Bromo-1H-pyrazol-1-amine derivatives in combating antibiotic-resistant bacterial infections (Ahmad et al., 2021).

Heterocyclic Compound Synthesis

The compound has been used as a precursor in the synthesis of various heterocyclic compounds, including pyrazolo[4,3-b]pyridine derivatives. These synthetic pathways have led to the creation of compounds with potential applications in medicinal chemistry and drug development (Yakovenko et al., 2020).

Green Chemistry Applications

A study highlighted the L-proline-catalyzed assembly of 4H-pyrano[2,3-c]pyrazoles in aqueous media, showcasing an environmentally friendly method for synthesizing densely functionalized compounds. This demonstrates the utility of 4-Bromo-1H-pyrazol-1-amine derivatives in green chemistry, contributing to sustainable chemical practices (Prasanna et al., 2013).

Chemoselective Reactions

The chemoselectivity in amination reactions of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been explored, providing insights into selective bond formation processes. This research opens new avenues for the selective functionalization of compounds, important in drug synthesis and material science (Shen et al., 2010).

Safety And Hazards

Orientations Futures

The future directions of 4-Bromo-1H-pyrazol-1-amine involve its use in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

Propriétés

IUPAC Name |

4-bromopyrazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUULXGYOJOXCHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557906 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-pyrazol-1-amine | |

CAS RN |

122481-11-2 |

Source

|

| Record name | 4-Bromo-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)